molecular formula C15H16N4O4S B2556303 3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide CAS No. 890595-34-3

3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide

Cat. No.: B2556303
CAS No.: 890595-34-3
M. Wt: 348.38
InChI Key: QDWSFZZGQDOSGQ-UHFFFAOYSA-N
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Description

3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a morpholin-4-ylsulfonyl group and a pyrimidin-2-yl group, which contribute to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid derivatives with amines under appropriate conditions.

    Introduction of the Morpholin-4-ylsulfonyl Group: This step involves the sulfonylation of the benzamide core using morpholine and sulfonyl chloride reagents.

    Attachment of the Pyrimidin-2-yl Group: The final step includes the coupling of the pyrimidin-2-yl group to the benzamide core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to sulfide or thiol derivatives.

    Substitution: The benzamide and pyrimidin-2-yl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-4-yl)benzamide
  • 3-(morpholin-4-ylsulfonyl)-N-(pyridin-2-yl)benzamide
  • 3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-5-yl)benzamide

Uniqueness

3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-pyrimidin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c20-14(18-15-16-5-2-6-17-15)12-3-1-4-13(11-12)24(21,22)19-7-9-23-10-8-19/h1-6,11H,7-10H2,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWSFZZGQDOSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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